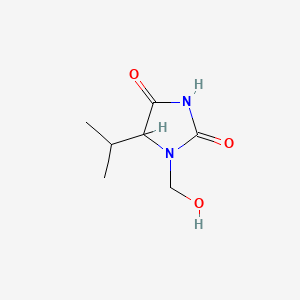
Bis(2-chloroethyl)methylamine-d4 Hydrochloride
概要
説明
Bis(2-chloroethyl)methylamine-d4 Hydrochloride is a deuterated analog of Bis(2-chloroethyl)methylamine hydrochloride, a compound known for its use in chemotherapy. The deuterated form is often used in research to study the pharmacokinetics and metabolism of the parent compound. The molecular formula of this compound is C5H8D4Cl3N, and it has a molecular weight of 196.54 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl)methylamine-d4 Hydrochloride typically involves the deuteration of Bis(2-chloroethyl)methylamine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
Bis(2-chloroethyl)methylamine-d4 Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the formation of different amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions often involve mild temperatures and solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted amines and alcohols.
Oxidation: Oxidation products can include aldehydes, ketones, and carboxylic acids.
Reduction: Reduction products are typically simpler amines.
科学的研究の応用
Bis(2-chloroethyl)methylamine-d4 Hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: As a labeled compound, it helps in studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the biochemical pathways of the parent compound.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of chemotherapeutic agents.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of Bis(2-chloroethyl)methylamine-d4 Hydrochloride is similar to that of its non-deuterated counterpart. It acts as an alkylating agent, attaching alkyl groups to DNA bases. This leads to DNA fragmentation, cross-linking, and mispairing of nucleotides, ultimately inhibiting DNA synthesis and transcription .
類似化合物との比較
Similar Compounds
- Bis(2-chloroethyl)methylamine Hydrochloride
- Mechlorethamine Hydrochloride
- Chlorambucil
- Cyclophosphamide
Uniqueness
The deuterated form, Bis(2-chloroethyl)methylamine-d4 Hydrochloride, is unique due to the presence of deuterium atoms. This makes it particularly useful in research applications where isotopic labeling is required to study the pharmacokinetics and metabolism of the parent compound.
特性
IUPAC Name |
2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterio-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H/i2D2,3D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQJVCYUQZDIR-DAHDXRBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CN(C)CC([2H])([2H])Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(E)-2-methoxyethenoxy]benzene](/img/structure/B588799.png)



